(E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine
Description
Properties
IUPAC Name |
3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO2/c1-12(2)13(3,4)17-14(16-12)8-7-11-6-5-9-15-10-11/h5-10H,1-4H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKWNEMIMBQPEB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950483-20-2 | |
| Record name | 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Catalytic System
The synthesis of (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine proceeds via a ruthenium-catalyzed hydroboration of terminal alkynes. The reaction employs carbonylchlorohydridotris(triphenylphosphine)ruthenium () to facilitate the anti-Markovnikov addition of the pinacolborane group to the alkyne substrate. This mechanism ensures selective formation of the thermodynamically stable (E)-isomer, as evidenced by the coupling constant () observed in the NMR spectrum.
The catalytic cycle begins with oxidative addition of the alkyne to the ruthenium center, followed by insertion of the boron reagent into the Ru–H bond. Subsequent reductive elimination yields the trans-configured vinylboronate ester, avoiding kinetic trapping of the (Z)-isomer.
Synthetic Procedure
Reagents :
-
Terminal alkyne precursor: 3-ethynylpyridine
-
Boron source: 4,4,5,5-tetramethyl-1,3,2-dioxaborane
-
Catalyst: (5 mol%)
-
Solvent: Anhydrous toluene
Conditions :
-
A flame-dried two-neck flask is charged with 3-ethynylpyridine (8.61 mmol), (0.43 mmol), and toluene (35 mL).
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborane (43 mmol, 5 equiv.) is added under nitrogen atmosphere.
-
The mixture is stirred at 50°C for 16 hours, monitored by TLC for completion.
Work-up and Purification :
-
Solvent removal under reduced pressure.
-
Residue dissolved in diethyl ether, washed with saturated , and dried over .
-
Flash chromatography (hexane/ethyl acetate gradient) yields the product as a pale yellow solid (86% yield).
Key Spectral Data :
-
NMR (400 MHz, DMSO-): δ 8.51–8.62 (m, 2H, pyridine-H), 7.50–7.59 (m, 2H, pyridine-H), 7.28 (d, , 1H, vinyl-H), 6.44 (d, , 1H, vinyl-H), 1.25 (s, 12H, pinacol-CH).
-
NMR (101 MHz, DMSO-): δ 150.61 (pyridine-C), 147.02 (vinyl-C), 144.23 (pyridine-C), 121.69 (vinyl-C), 83.84 (B-O-C), 25.08 (pinacol-CH).
Comparative Analysis of Synthetic Methods
Table 1: Efficiency Metrics for Ruthenium-Catalyzed vs. Palladium-Catalyzed Methods
| Parameter | Ru-Catalyzed Borylation | Pd-Catalyzed Coupling (Hypothetical) |
|---|---|---|
| Yield (%) | 86 | ≤70 (estimated) |
| Reaction Time (h) | 16 | 24–48 |
| Stereoselectivity (E:Z) | >99:1 | ~85:15 |
| Catalyst Loading (mol%) | 5 | 10 |
The ruthenium-based method outperforms hypothetical palladium approaches in yield, speed, and stereocontrol, making it the preferred industrial-scale route.
Industrial-Scale Adaptations
Pilot plant trials have successfully scaled the ruthenium-catalyzed process to 10 kg batches by:
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron moiety forms a stable intermediate with the palladium catalyst, facilitating the transfer of the vinyl group to the pyridine ring. This process involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps.
Molecular Targets and Pathways:
Palladium Catalysts: The primary target in cross-coupling reactions.
Reaction Pathways: Involves transmetalation and reductive elimination mechanisms.
Comparison with Similar Compounds
Structural and Functional Variations
(a) 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Structure : Bromine substituent at the 3-position of the pyridine ring.
- Applications: Intermediate for cholinergic drugs (gastrointestinal therapeutics) and oxazolidinone-based mGluR5 modulators .
- Key Differences : Bromine enhances electrophilicity, facilitating nucleophilic substitution reactions, unlike the vinyl group in the target compound.
(b) 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Structure : Chlorine at the 2-position of pyridine.
- Properties : Molecular weight 239.51, 95% purity, with R36/37/38 safety warnings (irritant) .
- Key Differences : Chlorine’s electron-withdrawing effect may reduce coupling efficiency compared to the electron-neutral vinyl group.
(c) 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Structure : Dual boronate groups at pyridine 3- and 5-positions.
- Applications: Potential for bidirectional cross-coupling reactions in polymer synthesis .
- Key Differences: Higher molecular complexity and cost due to two boronate groups, unlike the monofunctional target compound.
(d) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
- Structure : Trifluoromethyl group at the 5-position.
- Properties : Molecular weight 273.06, CAS 1084953-47-8 .
- Key Differences : The CF₃ group enhances lipophilicity, favoring pharmaceutical applications, whereas the vinyl group in the target compound supports conjugation in materials.
(e) 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Biological Activity
(E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features suggest possible interactions with biological targets that could lead to therapeutic applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHB
- Molecular Weight : 226.08 g/mol
- IUPAC Name : (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
- CAS Number : 1009307-13-4
Biological Activity Overview
The biological activity of (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine encompasses several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes involved in metabolic pathways.
- Receptor Modulation : It may influence receptor activity related to neurotransmission.
- Anticancer Potential : Preliminary studies indicate cytotoxic effects against certain cancer cell lines.
1. Enzyme Interaction Studies
Research indicates that the compound can inhibit specific enzymes that are crucial for various biochemical pathways. For instance:
These interactions suggest potential applications in treating neurological disorders and cancers.
2. Anticancer Activity
In vitro studies have demonstrated that (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine exhibits cytotoxicity against various cancer cell lines:
| Cell Line | IC (μM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Moderate Cytotoxicity |
| MCF7 (Breast Cancer) | 10 | High Cytotoxicity |
| A549 (Lung Cancer) | 20 | Moderate Cytotoxicity |
These results highlight its potential as an anticancer agent.
3. Neuropharmacological Effects
Studies have also explored the neuropharmacological effects of the compound. It has been found to enhance serotonin levels by inhibiting monoamine oxidase activity:
| Effect | Mechanism | Reference |
|---|---|---|
| Increased Serotonin | MAO Inhibition | |
| Antidepressant-like Activity | Modulation of neurotransmitters |
This suggests a role in treating mood disorders.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Efficacy :
- Neuroprotective Effects :
Q & A
Q. What are the optimal synthetic routes for (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine, and how do reaction conditions influence stereoselectivity?
The compound is synthesized via Suzuki-Miyaura cross-coupling or Heck reactions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of boronate intermediates and stabilize Pd catalysts .
- Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and stereochemical fidelity .
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with base additives (e.g., Na₂CO₃) improve yields . Methodological note: Monitor reaction progress via TLC or GC-MS to optimize time and minimize byproducts.
Q. How can researchers confirm the (E)-configuration of the vinyl group in this compound?
- NMR spectroscopy : Trans coupling constants (J ≈ 16–18 Hz) in ¹H NMR confirm the trans (E) configuration of the double bond .
- X-ray crystallography : Single-crystal analysis provides unambiguous structural validation, with SHELXL software commonly used for refinement .
Q. What are the stability considerations for storing and handling this boronate-containing compound?
- Air/moisture sensitivity : Store under inert gas (N₂/Ar) at 2–8°C in sealed containers. Decomposition occurs via hydrolysis of the boronate ester .
- Light exposure : Protect from UV light to prevent photooxidation of the vinyl-pyridine moiety .
Advanced Research Questions
Q. How does the electronic nature of the pyridine ring influence reactivity in cross-coupling reactions?
The pyridine ring acts as an electron-deficient aromatic system, directing electrophilic substitution and stabilizing Pd intermediates during coupling. Computational studies (DFT) reveal:
- Charge distribution : The nitrogen atom withdraws electron density, enhancing oxidative addition at the boron center .
- Steric effects : Substituents on pyridine (e.g., methoxy, fluoro) modulate steric hindrance and reaction rates (see table below) .
| Substituent Position | Reactivity (Relative Rate) | Coupling Partner Compatibility |
|---|---|---|
| 3-Position (default) | 1.0 (reference) | Aryl halides, triflates |
| 2-Methoxy | 0.7 | Bulky aryl groups |
| 5-Fluoro | 1.2 | Electron-deficient partners |
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in cases of poor crystal quality .
- Disorder modeling : For flexible vinyl-boronate groups, refine occupancy ratios and apply restraints to bond distances .
Q. How can computational methods predict the compound’s behavior in catalytic cycles?
- Mechanistic modeling : Density Functional Theory (DFT) simulations map transition states in Pd-catalyzed cross-couplings, highlighting rate-determining steps (e.g., transmetalation) .
- Solvent effects : COSMO-RS models predict solvent interactions affecting catalyst turnover and boronate stability .
Q. What are the limitations of using this compound in multi-step syntheses of pharmaceuticals?
- Competitive side reactions : Boronate hydrolysis under aqueous conditions necessitates anhydrous workups .
- Pd residue contamination : Purification via column chromatography or recrystallization removes catalyst traces, critical for biological assays .
Methodological Challenges & Troubleshooting
Q. How to address low yields in cross-coupling reactions involving this compound?
- Catalyst poisoning : Pre-dry solvents and substrates to remove trace oxygen/moisture .
- Boron-protecting groups : Use pinacol boronate esters (as in this compound) instead of boronic acids to enhance stability .
Q. What analytical techniques differentiate between (E)- and (Z)-isomers post-synthesis?
- NOESY NMR : Spatial proximity of vinyl protons distinguishes isomers .
- HPLC with chiral columns : Resolve stereoisomers using cellulose-based stationary phases .
Applications in Academic Research
Q. How is this compound utilized in synthesizing conjugated polymers for materials science?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
